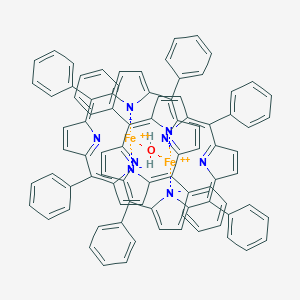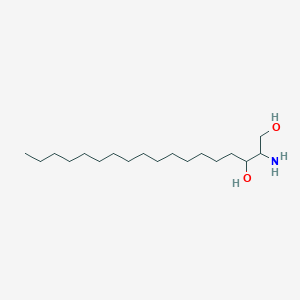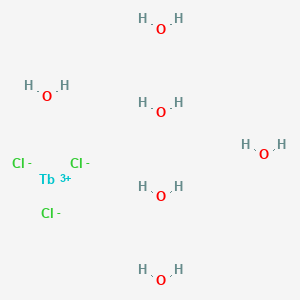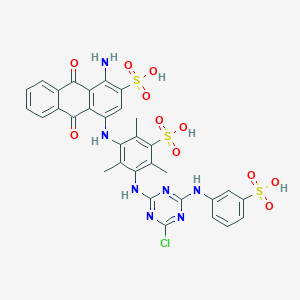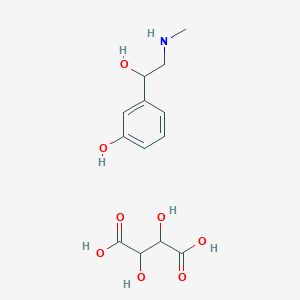
Phenylephrinbitartrat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylephrine, including its bitartrate form, involves complex chemical processes. A practical synthesis of (R)-(−)-Phenylephrine hydrochloride, closely related to phenylephrine bitartrate, has been developed with high enantiomeric excess based on the hydrolytic kinetic resolution of a styrene oxide derivative (Gurjar et al., 1998). This synthesis process demonstrates the complexity and precision required in producing such compounds.
Molecular Structure Analysis
The molecular structure of phenylephrine bitartrate plays a crucial role in its chemical behavior and interactions. Studies like the one by Trommer et al. (2010) have used mass spectrometry to examine the structure and stability of phenylephrine salts, including the bitartrate form, providing insights into their molecular interactions and degradation pathways (Trommer et al., 2010).
Chemical Reactions and Properties
Phenylephrine bitartrate's chemical properties, such as its reaction to light and interaction with other substances, are significant for its applications. Trommer et al. (2010) found that phenylephrine bitartrate is prone to degradation when exposed to irradiation, indicating its sensitivity to environmental factors (Trommer et al., 2010).
Physical Properties Analysis
Understanding the physical properties of phenylephrine bitartrate, such as its solubility and interaction with water, is crucial. Research by Weldode (2023) explored the solubilizing tendency of phenylephrine hydrochloride with water, supported by intermolecular interaction studies, which can be extrapolated to understand similar properties of phenylephrine bitartrate (Weldode, 2023).
Chemical Properties Analysis
The chemical behavior of phenylephrine bitartrate, such as its interaction with other chemicals and its stability, is a key area of research. Studies like those by Trommer et al. (2010) provide insights into the degradation and oxidation products of phenylephrine salts, which are crucial for understanding its chemical properties and stability (Trommer et al., 2010).
Wissenschaftliche Forschungsanwendungen
Nasales abschwellendes Mittel
Phenylephrinbitartrat wird häufig als nasales abschwellendes Mittel eingesetzt . Es bietet vorübergehende Linderung bei verstopfter Nase aufgrund von Erkältung, Heuschnupfen oder anderen oberen Atemwegsallergien . Es wird auch zur Linderung von Nebenhöhlenverstopfung eingesetzt .
Orale Verabreichung
This compound ist in oralen Formulierungen erhältlich . Verbraucher bevorzugen orale Formulierungen gegenüber intranasalen Formulierungen im Verhältnis 3:1 .
Frei verkäufliche (OTC-)Verfügbarkeit
This compound wird ohne Einschränkungen frei verkäuflich (OTC) angeboten . Es ist das einzige verfügbare orale nicht verschreibungspflichtige Medikament gegen verstopfte Nase, das ohne Einschränkungen verkauft wird .
Kombination mit anderen Medikamenten
This compound wird häufig in Kombination mit anderen Medikamenten verkauft . Dies ermöglicht eine breitere Palette an Symptomlinderung.
Kurzfristige Anwendung
This compound wird in der Regel für kurze Zeit angewendet, in der Regel nicht länger als 7 Tage . Dies ist auf seine vorübergehende abschwellende Wirkung zurückzuführen.
Sicherheitsprofil
This compound hat eine große Sicherheitsmarge . <a data-citationid="2a0dffaa-918c-02fa-6633-57242
Wirkmechanismus
Target of Action
Phenylephrine bitartrate primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
Phenylephrine bitartrate acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , or the narrowing of blood vessels . This results in an increase in blood pressure and dilation of the pupils .
Biochemical Pathways
The action of phenylephrine bitartrate involves several biochemical pathways. After binding to the alpha-1 adrenergic receptors, it triggers a cascade of events leading to vasoconstriction . The compound is also subject to extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .
Pharmacokinetics
Phenylephrine bitartrate exhibits a bioavailability of 38% through the gastrointestinal tract . It is metabolized in the liver through oxidative deamination . The compound has a very rapid onset of action when administered intravenously, and its effects can be seen within 20 minutes when taken orally . The elimination half-life of phenylephrine bitartrate is between 2.1 and 3.4 hours .
Result of Action
The primary result of phenylephrine bitartrate’s action is an increase in blood pressure due to vasoconstriction . It also causes dilation of the pupils . When used as a nasal decongestant, it reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .
Action Environment
The action of phenylephrine bitartrate can be influenced by various environmental factors. For instance, the presence of other drugs such as monoamine oxidase inhibitors, tricyclic antidepressants, and hydrocortisone can increase the blood pressure effect of phenylephrine . Furthermore, the compound’s lipophilic nature allows it to effectively penetrate vascular-rich tissues, enabling central and peripheral effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14787-58-7, 17162-39-9 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Phenylephrine Bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?
A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



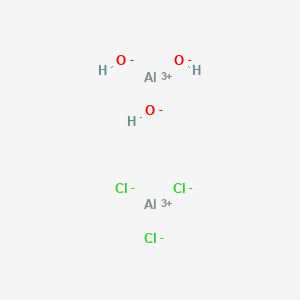

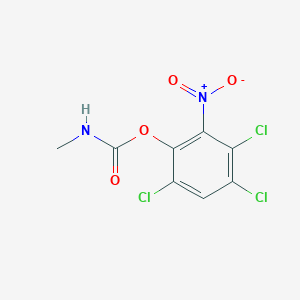
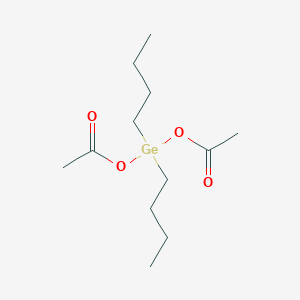


![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
